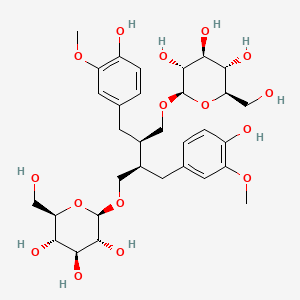

Secoisolariciresinol diglucoside

Vue d'ensemble

Description

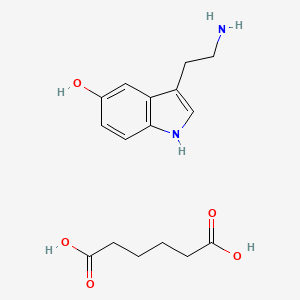

Secoisolariciresinol diglucoside (SDG) is an antioxidant phytoestrogen present in flax, sunflower, sesame, and pumpkin seeds . It is a precursor of mammal lignans, which are produced in the colon from chemicals in foods . In food, it can be found in commercial breads containing flaxseed .

Synthesis Analysis

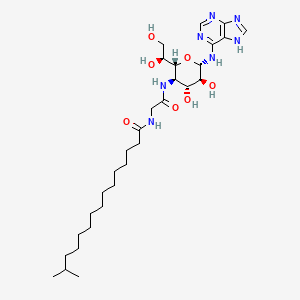

SDG can be synthesized from vanillin via secoisolariciresinol . The synthesis process involves several steps and requires specific conditions to ensure the correct formation of the SDG molecule .Molecular Structure Analysis

The molecular formula of SDG is C32H46O16 . It has a molar mass of 686.704 g/mol . The IUPAC name for SDG is (2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis

SDG is known for its beneficial effects in inflammation, oxidative stress, heart disease, tumor progression, atherosclerosis, and diabetes . It has been shown to diminish leukocyte adhesion to and migration across the blood-brain barrier in vivo in the setting of aseptic encephalitis .Physical And Chemical Properties Analysis

SDG is a natural product found in Linum usitatissimum . It is stable if stored as directed and should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .Applications De Recherche Scientifique

Cardiovascular Health

Research indicates that SDG has significant potential in addressing cardiovascular health issues. Prasad and colleagues (1999, 2008) demonstrated that SDG could reduce serum cholesterol and hypercholesterolemic atherosclerosis in rabbits fed a high-cholesterol diet. These studies suggest that the antioxidant properties of SDG contribute to its effectiveness in reducing cardiovascular risks (Prasad, 1999; Prasad, 2008).

Antidiabetic Properties

SDG has been explored for its antidiabetic properties as well. Prasad (2000) investigated the effects of SDG on the development of diabetes in diabetic prone BioBreeding rats, showing that SDG could prevent the incidence of diabetes by reducing oxidative stress, suggesting that type I diabetes (insulin-dependent diabetes mellitus) might be mediated through oxidative stress mechanisms (Prasad, 2000).

Antioxidant and Anti-inflammatory Effects

SDG exhibits antioxidant and anti-inflammatory properties. A study by Prasad (2000) on the antioxidant activity of SDG-derived metabolites, such as secoisolariciresinol, enterodiol, and enterolactone, showed a significant reduction in reactive oxygen species generation, indicating the potential of SDG metabolites as effective antioxidants (Prasad, 2000).

Cancer Prevention and Treatment

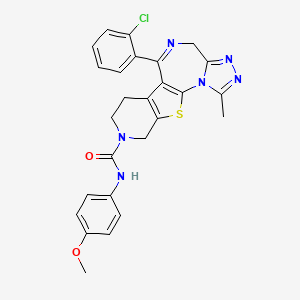

The antiestrogenic and antiproliferative potency of SDG and its derivatives on MCF-7 breast cancer cells were evaluated, showing that derivatives of SDG could inhibit cell growth and exhibit significant antiestrogenic effects, suggesting their potential as agents in hormone-dependent breast cancer treatment (Scherbakov et al., 2020).

Gut Health and Microbiota

SDG's role in gut health and its regulatory effects on gut microbiota have also been highlighted. Zhang et al. (2022) investigated SDG's effects on colonic inflammation induced by a high-fat diet, revealing that SDG could ameliorate morphologic damage of the colon and improve intestinal barrier integrity, partly through alterations in the gut microbiome (Zhang et al., 2022).

Mécanisme D'action

Secoisolariciresinol diglucoside (SDG) is a plant lignan predominantly found in flaxseed. It has been associated with various health benefits, including protective effects against cardiovascular diseases, diabetes, cancer, and mental stress .

Target of Action

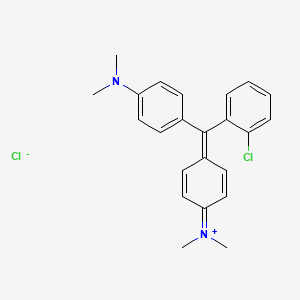

SDG is a phytoestrogen , meaning it can bind to estrogen receptors in the body. It is also a precursor of mammalian lignans, enterodiol (END) and enterolactone (ENL), which are produced in the colon from chemicals in foods . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .

Mode of Action

SDG exerts its effects through its antioxidant properties . It counters oxidative stress in human colonic epithelial tissue and protects against mitochondrial DNA damage in vitro . Moreover, SDG has been shown to directly inhibit interactions between the blood-brain barrier and inflammatory cells, reducing the inflammatory state of leukocytes .

Biochemical Pathways

SDG is involved in several biochemical pathways. It is converted into mammalian lignans, END and ENL, by gut microflora enzymes . These mammalian lignans have shown promising effects against cancer . Additionally, SDG has been shown to counter oxidative stress on heart cells caused by iron overload .

Pharmacokinetics

A study has shown that a formulation containing sdg-rich extract had equivalent bioavailability to pure sdg when orally administered to albino rats .

Result of Action

SDG has several health benefits. It has protective effects against cardiovascular diseases, diabetes, cancer, and mental stress . It has also been shown to slow the growth of human breast cancer in mice and reduce hypercholesterolemic atherosclerosis in rabbits .

Action Environment

The action of SDG can be influenced by environmental factors. For example, extraction conditions such as the concentration of ammonium hydroxide, extraction time, and temperature can affect the yield of SDG . Furthermore, the bioavailability of SDG can be affected by the formulation in which it is administered .

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVBJPHMDABKJV-PGCJWIIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432760 | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secoisolariciresinol diglucoside | |

CAS RN |

158932-33-3 | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158932-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secoisolariciresinol diglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECOISOLARICIRESINOL DIGLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide](/img/structure/B1681644.png)